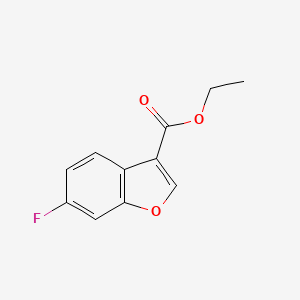

Ethyl 6-fluorobenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-fluoro-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDUTEGNTRIWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 6-fluorobenzofuran-3-carboxylate has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in biological studies to investigate the effects of fluorinated benzofurans on biological systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-fluorobenzofuran-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

Ethyl 6-Bromobenzofuran-3-Carboxylate (CAS: 1260799-56-1)

- Molecular Formula : C₁₁H₉BrO₃

- Molecular Weight : 269.09 g/mol .

- Key Differences: Replacing fluorine with bromine increases molecular weight (269.09 vs. ~208.18 g/mol for the fluorinated analog) and introduces steric bulk.

- Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s favorable leaving-group properties .

Methyl 6-Fluorobenzofuran-3-Carboxylate (CAS: 1103768-31-5)

- Molecular Formula : C₁₀H₇FO₃

- Molecular Weight : 194.16 g/mol .

- Key Differences : Substituting ethyl with methyl reduces lipophilicity (LogP: estimated ~2.5 vs. ~3.0 for the ethyl analog) and molecular weight. This may enhance aqueous solubility but reduce membrane permeability.

- Storage : Requires storage at 2–8°C, suggesting lower stability compared to ethyl esters .

Complex Substituent Modifications

Ethyl 5-Bromo-2-(4-Fluorophenyl)-6-Nitrobenzofuran-3-Carboxylate (CAS: 1333340-14-9)

- Molecular Formula: C₁₇H₁₁BrFNO₅

- Molecular Weight : 408.18 g/mol .

- Key Differences : The addition of a nitro group (electron-withdrawing) and 4-fluorophenyl substituent introduces steric and electronic complexity. This compound’s higher molecular weight and LogP (predicted >4.0) make it suitable for hydrophobic interactions in drug discovery.

Ethyl 6-Bromo-5-((4-Methylbenzyl)Oxy)-2-Phenylbenzofuran-3-Carboxylate (CAS: 308296-25-5)

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Features |

|---|---|---|---|---|---|

| This compound | 6-F, 3-COOEt | ~208.18 | ~3.0 | ~39.4 | High lipophilicity, moderate polarity |

| Ethyl 6-bromobenzofuran-3-carboxylate | 6-Br, 3-COOEt | 269.09 | 3.37 | 39.44 | Suitable for cross-coupling reactions |

| Mthis compound | 6-F, 3-COOMe | 194.16 | ~2.5 | ~39.4 | Improved solubility, lower stability |

| Ethyl 5-bromo-6-nitro analog | 5-Br, 6-NO₂, 2-(4-F-C₆H₄) | 408.18 | >4.0 | 87.5 | High reactivity, nitro-group toxicity |

Notes:

- LogP : Fluorine reduces LogP compared to bromine, but ethyl esters generally have higher LogP than methyl esters.

- Polar Surface Area (PSA) : The ester group contributes ~39 Ų, while nitro or hydroxyl groups increase PSA significantly .

Biological Activity

Ethyl 6-fluorobenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biochemical properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzofuran ring with a fluorine atom and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 208.18 g/mol. The presence of the fluorine atom enhances its reactivity and biological profile compared to other derivatives.

1. Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that it inhibits bacterial growth by disrupting cell wall synthesis and inhibiting essential enzymatic functions.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound triggers apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 18.5 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Cell Signaling Modulation : It affects signaling pathways related to cell proliferation and apoptosis, enhancing its anticancer properties.

- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry demonstrated that this compound selectively targets cancer cells while sparing normal cells, highlighting its potential for developing targeted cancer therapies .

- Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its utility in treating infections caused by resistant bacteria .

Preparation Methods

Cyclization Strategies for Benzofuran Core Formation

The benzofuran ring system is typically constructed via cyclization of ortho-substituted phenolic precursors. A widely employed method involves the acid-catalyzed cyclization of 2-fluorophenol derivatives with α,β-unsaturated esters. For example, reacting 2-fluoro-4-hydroxycinnamic acid with ethanol in the presence of sulfuric acid facilitates simultaneous cyclization and esterification, yielding the benzofuran scaffold .

Key Reaction Parameters :

-

Temperature : 80–100°C under reflux conditions to drive dehydration.

-

Catalyst : Concentrated H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid (PTSA).

-

Solvent : Toluene or dichloroethane for azeotropic water removal.

Alternative routes utilize transition-metal-catalyzed cross-coupling. A patent (WO 2019075084) describes Suzuki-Miyaura coupling of boronic esters with halogenated furans to assemble the benzofuran skeleton, though this method requires precise control over palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Fluorination Techniques for Position-Specific Substitution

Introducing fluorine at position 6 demands regioselective electrophilic or nucleophilic fluorination. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is favored for its mild conditions and compatibility with aromatic systems .

Procedure :

-

Dissolve the benzofuran precursor (1 equiv) in acetonitrile.

-

Add Selectfluor® (1.2 equiv) and heat at 60°C for 12 hours.

-

Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yields range from 65–78%, with purity >95% confirmed by HPLC . Nucleophilic fluorination via halogen exchange (e.g., using KF in DMF) is less common due to lower regioselectivity but offers cost advantages for large-scale production .

Esterification of the Carboxylic Acid Intermediate

The final step involves converting 6-fluorobenzofuran-3-carboxylic acid to its ethyl ester. Classical Fischer esterification employs ethanol and a Brønsted acid catalyst:

Optimized Protocol :

-

Reactants : 6-fluorobenzofuran-3-carboxylic acid (1 equiv), ethanol (5 equiv).

-

Catalyst : H₂SO₄ (2 mol%) or HCl gas (bubbled into the mixture).

-

Conditions : Reflux at 78°C for 8–10 hours.

-

Workup : Neutralize with NaHCO₃, extract with DCM, and concentrate.

This method achieves 85–90% yield, with residual acid removed via recrystallization from ethanol/water (7:3 v/v) . Alternative approaches use carbodiimide-mediated coupling (e.g., EDCl/HOBt), though these are cost-prohibitive for industrial applications .

Industrial-Scale Production and Process Optimization

Scaling the synthesis requires addressing exothermicity and purification challenges. Continuous flow reactors enhance heat dissipation during cyclization, while thin-film evaporators improve esterification efficiency . A representative pilot-scale workflow includes:

| Step | Equipment | Parameters | Yield |

|---|---|---|---|

| Cyclization | Flow reactor | 100°C, 2 hr residence time | 78% |

| Fluorination | Batch reactor | 60°C, 12 hr | 72% |

| Esterification | Stirred tank | 78°C, 8 hr | 88% |

| Purification | Crystallization | Ethanol/water | 95% |

Process analytical technology (PAT) tools like in-line FTIR ensure real-time monitoring of reaction progress, reducing batch failures .

Analytical Characterization and Quality Control

Post-synthesis analysis verifies structural integrity and purity:

-

¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as doublets (δ 7.35–7.78 ppm, J = 8.5 Hz), with the ethyl ester group showing a quartet at δ 4.35 (J = 7.1 Hz) and a triplet at δ 1.39 .

-

HPLC : Retention time = 6.2 min (C18 column, 70:30 acetonitrile/water).

Impurity profiling identifies common byproducts like diethyl succinate (from over-esterification) and defluorinated analogs, which are minimized via gradient elution chromatography .

Q & A

Q. What are the key synthetic routes for Ethyl 6-fluorobenzofuran-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation (e.g., fluorination) of a benzofuran precursor followed by esterification. For example:

Bromination/Fluorination : Introduce fluorine at the 6-position using agents like Selectfluor or KF under controlled temperatures (40–60°C) in polar solvents (e.g., DMF) .

Esterification : React the fluorinated intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–25°C .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) using dichloromethane/methanol (9:1) . Adjust solvent polarity and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to improve yield (typically 60–85%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify substituent patterns (e.g., fluorine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) .

- 13C NMR : Confirm ester carbonyl signals at ~165–170 ppm .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 249.2) .

- Infrared (IR) Spectroscopy : Detect ester C=O stretches at ~1720 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .

Q. How can purification challenges be addressed for fluorinated benzofuran derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients to separate polar byproducts .

- Recrystallization : Employ ethanol/water mixtures (70:30) to isolate high-purity crystals (>95%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or NMR data for this compound be resolved?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL for high-resolution data, accounting for fluorine’s strong electron density .

- Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric ester groups) by variable-temperature 1H NMR (e.g., 25–60°C in DMSO-d6) .

- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-31G*) to validate bond angles and torsional strain .

Q. What strategies enhance the bioactivity of fluorinated benzofuran derivatives in enzyme inhibition studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 6-fluoro with trifluoromethyl) to improve lipophilicity (logP 2.5–3.5) and target binding .

- Enzyme Assays : Test inhibitory effects on cytochrome P450 or kinases using fluorometric assays (IC50 < 10 μM) .

- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.